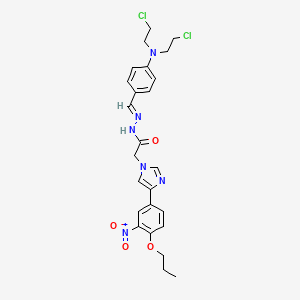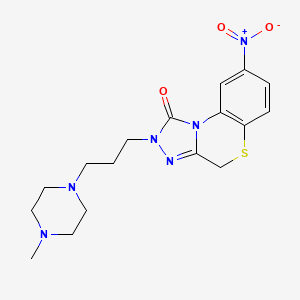![molecular formula C20H33N3 B12714602 (1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane CAS No. 2448-27-3](/img/structure/B12714602.png)
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[99111,1312,607,21014,19]tricosane” is a complex organic molecule characterized by its unique hexacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” typically involves multi-step organic reactions. These steps may include:
Formation of the initial ring system: This could involve cyclization reactions using specific catalysts and conditions.
Introduction of nitrogen atoms: This step might involve the use of amination reactions or the incorporation of nitrogen-containing reagents.
Final cyclization and purification: The final steps would involve closing the remaining rings and purifying the compound using techniques such as chromatography.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Scaling up the synthesis: Using larger reactors and optimizing reaction times and temperatures.
Automated purification systems: Employing advanced chromatography and crystallization techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenation or nitration reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry
Chemical Manufacturing: Applications in the synthesis of other complex molecules.
Polymer Science: Potential use in the development of new polymers with unique properties.
Mécanisme D'action
The mechanism by which “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity in biological systems.
Pathway modulation: Affecting specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane: can be compared with other hexacyclic compounds with similar structures.
Other triazahexacyclo compounds: These compounds share similar ring systems and nitrogen incorporation.
Uniqueness
Structural Complexity: The unique arrangement of rings and nitrogen atoms sets it apart from other compounds.
Its specific properties might make it more suitable for certain applications compared to similar compounds.
Propriétés
Numéro CAS |
2448-27-3 |
|---|---|
Formule moléculaire |
C20H33N3 |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane |
InChI |
InChI=1S/C20H33N3/c1-2-9-22-13-20-12-15(16(22)6-1)11-14-5-4-10-23(19(14)20)18-8-3-7-17(20)21-18/h14-19,21H,1-13H2/t14-,15-,16+,17?,18+,19+,20+/m0/s1 |
Clé InChI |
MRLGBUWOAFGOBH-VAOXDKPLSA-N |
SMILES isomérique |
C1CCN2C[C@@]34C[C@@H]([C@H]2C1)C[C@H]5[C@H]3N(CCC5)[C@@H]6CCCC4N6 |
SMILES canonique |
C1CCN2CC34CC(C2C1)CC5C3N(CCC5)C6CCCC4N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


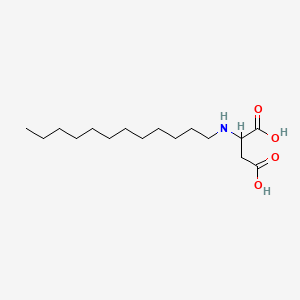


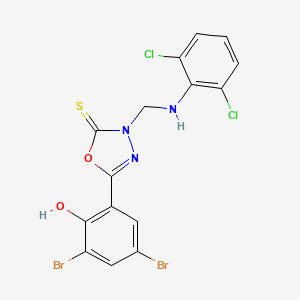
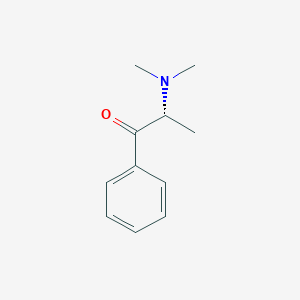

![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
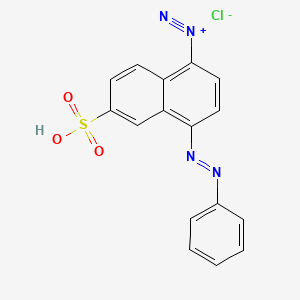
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)


